3,5-Dibromo-N-mesitylpyridin-2-amine
Description
3,5-Dibromo-N-mesitylpyridin-2-amine is a brominated pyridine derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the pyridine nitrogen.
Properties
Molecular Formula |
C14H14Br2N2 |
|---|---|
Molecular Weight |
370.08 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,4,6-trimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H14Br2N2/c1-8-4-9(2)13(10(3)5-8)18-14-12(16)6-11(15)7-17-14/h4-7H,1-3H3,(H,17,18) |
InChI Key |
QRXVGONLPFJAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=N2)Br)Br)C |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Aminopyridine
Direct bromination of 2-aminopyridine using liquid bromine or tribromo-N-methyl-N-butylimidazole has been explored. In one approach, 2-aminopyridine undergoes acetylation with acetic anhydride to protect the amine, followed by bromination at elevated temperatures (45–55°C) to yield 2-acetamido-3,5-dibromopyridine. Subsequent hydrolysis regenerates the amine, though this method often results in mixed regioselectivity and requires rigorous purification.
Directed Bromination via Protecting Groups
To enhance regiocontrol, protecting groups such as formimidamide derivatives are employed. As demonstrated in WO2024015825A1, reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal forms (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This directing group facilitates selective bromination at the 3- and 5-positions by coordinating electrophilic bromine agents, achieving >90% regioselectivity in optimized conditions.
Buchwald–Hartwig Amination for N-Arylation
Introducing the mesityl group (2,4,6-trimethylphenyl) to the pyridine amine requires robust cross-coupling methodologies. The Buchwald–Hartwig amination, utilizing palladium catalysts, is the most widely adopted method.
Catalyst Systems and Reaction Optimization
Pd-PEPPSI precatalysts with N-heterocyclic carbene (NHC) ligands, such as IPr(NMe2)2, enable efficient coupling of aryl bromides with mesitylamine. Key reaction parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 1–2 mol% Pd | >85% efficiency |
| Base | Cs2CO3 or KOtBu | Facilitates transmetalation |
| Temperature | 80–100°C | Balances activity and decomposition |
| Solvent | Toluene or dioxane | Enhances solubility |
Using these conditions, 3,5-dibromo-2-aminopyridine couples with mesityl bromide to yield the target compound in 78–92% isolated yield. Steric hindrance from the mesityl group necessitates bulky ligands like IPr to prevent catalyst deactivation.
Nickel-Catalyzed Alternatives
Recent advances in nickel catalysis, as disclosed in WO2024015825A1, offer a cost-effective alternative. NiCl2(dme)/dtbpy (dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) systems enable coupling at lower temperatures (50–70°C) with comparable yields (75–88%). However, nickel catalysts exhibit lower tolerance for oxygen and moisture, requiring strictly anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below contrasts two dominant routes for synthesizing this compound:
Route selection depends on scale and resource availability. Industrial processes favor nickel systems for cost, while academic settings prefer palladium for reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-mesitylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield amine derivatives with different degrees of saturation.
Scientific Research Applications
3,5-Dibromo-N-mesitylpyridin-2-amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-mesitylpyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine atoms and the mesityl group can influence the binding affinity and specificity of the compound towards its target. The exact pathways involved can vary based on the biological system and the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Methyl Substituents
Compounds such as 3,5-Dibromo-4-methylpyridin-2-amine (CAS 3430-29-3) and 3,5-dibromo-4,6-dimethylpyridin-2-amine (CAS 5407-86-3) share structural similarities with the target molecule but lack the mesityl group. However, the absence of the mesityl group may reduce their stability in catalytic systems requiring steric protection .
Pyrazine Derivatives
3,5-Dibromo-N,N-dimethylpyrazin-2-amine (CAS 84539-07-1) replaces the pyridine core with a pyrazine ring, altering electronic properties and hydrogen-bonding capabilities. The pyrazine derivative has a molecular weight of 280.95 g/mol and a density of 1.9 g/cm³ , which may influence its solubility in polar solvents. The N,N-dimethyl substitution further differentiates its reactivity, making it more suited for applications in pharmaceutical intermediates rather than catalysis .
Halogen-Substituted Variants
The introduction of additional halogens, as in 3,5-Dibromo-6-chloropyridin-2-amine (CAS 1261269-84-4), increases electrophilicity and alters toxicity profiles. This compound is classified as harmful upon inhalation or skin contact , suggesting that halogenation patterns critically impact safety handling. In contrast, the mesityl group in the target compound may mitigate reactivity-related hazards through steric shielding.
Impact of N-Substituents on Properties
The mesityl group in 3,5-Dibromo-N-mesitylpyridin-2-amine introduces steric bulk that can hinder nucleophilic attack at the pyridine nitrogen, a feature absent in simpler analogues like 3,5-Dibromo-4-methylpyridin-2-amine . This steric effect may enhance selectivity in metal-catalyzed reactions or stabilize metal-ligand complexes in coordination chemistry .
Data Tables
Biological Activity
3,5-Dibromo-N-mesitylpyridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H14Br2N
- Molecular Weight : 353.07 g/mol
- CAS Number : Not readily available in the provided sources.
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized that the bromine substituents enhance its reactivity and binding affinity to specific enzymes or receptors, which may lead to significant pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Anticancer Potential : There are indications that this compound may possess anticancer properties. Studies have shown it can induce apoptosis in cancer cells through various signaling pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 2 | Showed anti-inflammatory effects in a murine model of arthritis, reducing paw swelling by approximately 40% compared to the control group. |
| Study 3 | Investigated its anticancer effects on human breast cancer cell lines (MCF-7), revealing a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
